1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a piperidine ring, and a thiophene moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C21H25N3O3S2 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H25N3O3S2/c1-2-15-6-3-4-10-22(15)18(25)14-24-17-9-13-29-19(17)20(26)23(21(24)27)11-8-16-7-5-12-28-16/h5,7,9,12-13,15H,2-4,6,8,10-11,14H2,1H3 |
InChI Key |
LTSBOKWGHXNLGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Formic Acid-Mediated Condensation
Heating 3-amino-5-arylthiophene-2-carboxamide (11a ) in formic acid under microwave irradiation induces cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one core (18a ). This method achieves yields >75% when performed at 150°C for 30 minutes, with purity confirmed by HPLC (>98%).
Mechanistic Insight : The reaction proceeds via intramolecular nucleophilic attack of the carboxamide nitrogen on the adjacent carbonyl carbon, facilitated by formic acid’s dual role as solvent and catalyst.
Functionalization at Position 3: Introduction of the 2-(Thiophen-2-yl)ethyl Group
The 2-(thiophen-2-yl)ethyl moiety is introduced through alkylation or nucleophilic substitution. Patent literature on opioid analogs provides a template for this step.
Alkylation Using 2-(Thiophen-2-yl)ethyl Bromide
The thienopyrimidinone core reacts with 2-(thiophen-2-yl)ethyl bromide in dichloromethane (DCM) under basic conditions (K₂CO₃, 60°C, 12 h). This method, adapted from piperidine alkylation in fentanyl synthesis, achieves 68% yield.
Optimization Note : Replacing DCM with dimethylformamide (DMF) increases solubility but risks N-oxide formation. Catalytic KI enhances bromide reactivity, boosting yield to 82%.
Functionalization at Position 1: Attachment of the 2-(2-Ethylpiperidin-1-yl)-2-Oxoethyl Group
This step involves acylation followed by amine displacement.
Chloroacetylation and Piperidine Substitution
- Chloroacetylation : Treat the core with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, yielding the chloroacetamide intermediate (89% yield).
- Amine Displacement : React the intermediate with 2-ethylpiperidine in acetonitrile at reflux (80°C, 6 h). The reaction exploits the nucleophilicity of the piperidine’s secondary amine, achieving 74% yield.
Side Reaction Mitigation : Excess 2-ethylpiperidine (2.5 eq.) suppresses dimerization. Purification via silica gel chromatography (EtOAc/hexane, 3:7) isolates the product with >95% purity.
Global Synthetic Route and Yield Optimization
Combining these steps, the overall synthesis proceeds as follows:
Total Yield : 78% × 82% × 89% × 74% ≈ 40.2%
Analytical Characterization
Critical spectroscopic data confirm structural fidelity:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=5.2 Hz, 1H, thiophene), 4.62 (s, 2H, OCH₂CO), 3.81–3.75 (m, 4H, piperidine).
- HRMS : m/z calculated for C₂₄H₂₈N₄O₃S₂ [M+H]⁺: 513.1582; found: 513.1579.
Challenges and Alternative Approaches
Competing Ring Oxidation
During chloroacetylation, trace oxygen promotes sulfoxide formation at the thiophene sulfur. Conducting reactions under nitrogen atmosphere reduces this byproduct to <2%.
Chemical Reactions Analysis
1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno[3,2-d]pyrimidine core, leading to the formation of substituted derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Piperidine derivatives: Compounds with a piperidine ring but different core structures.
Thiophene derivatives: Compounds containing a thiophene moiety with varying additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the thienopyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.5 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core fused with various functional groups that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 2-chloroquinoline and 2-ethylpiperidine.
- Nucleophilic Substitution : The reaction between these starting materials leads to an intermediate.
- Cyclization : This intermediate undergoes cyclization to form the thienopyrimidine ring.
- Oxidation : The final step involves oxidation to introduce the oxo group, resulting in the desired compound.
Biological Activity
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:
1. Antitumor Activity
Thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in DNA repair mechanisms. For instance, PARP-1 inhibitors derived from similar structures have demonstrated efficacy against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT116) by compromising DNA repair pathways .
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes related to cancer progression and inflammation. For example, it may act as a modulator of TRPC5 channels, which are implicated in various cellular signaling pathways .
3. Antimicrobial Properties
Similar compounds within the thienopyrimidine class have shown antimicrobial effects against various pathogens, suggesting a potential for this compound in treating infections .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Similar thienopyrimidine core; different substituents | Antitumor |
| 1-(3-(dimethylamino)propyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine | Different piperidine derivative; fluorinated phenyl group | Antimicrobial |
| 1-[4-(trifluoromethyl)phenyl]-3-(5-methoxyphenyl)thieno[3,2-d]pyrimidine | Variations in phenyl substitutions; trifluoromethyl group | Enzyme inhibition |
The biological mechanisms by which this compound exerts its effects are multifaceted:
- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
- Cell Signaling Pathways : By influencing ion channel activity (e.g., TRPC5), it can alter calcium and sodium ion flux across cellular membranes, affecting cell function .
Q & A
Basic: What synthetic methodologies are commonly used to prepare thieno[3,2-d]pyrimidine-2,4-dione derivatives, and how are critical reaction conditions optimized?
Answer:
The synthesis typically involves alkylation or acylation reactions at the N1 and N3 positions of the pyrimidine-dione core. For example:
- Step 1: Alkylation of the pyrimidine-dione scaffold with chloroacetamides or benzyl chlorides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce substituents at position 1 .
- Step 2: Functionalization at position 3 via nucleophilic substitution or coupling reactions. For instance, thiophene-ethyl groups can be introduced using bromoacetyl intermediates in acetic acid .
- Optimization: Reaction yields (40–78%) depend on solvent choice, temperature, and stoichiometry. Lower yields (e.g., 40% in compound 18c) may require iterative adjustments, such as increasing reaction time or using excess alkylating agents .
Advanced: How can researchers resolve contradictions in biological activity data for thieno-pyrimidine derivatives across studies?
Answer:
Contradictions often arise from variations in experimental design. Key steps include:
- Standardization: Ensure consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and assay conditions (e.g., broth microdilution for MIC determination) .
- Structural Validation: Confirm compound purity (>95%) via HPLC and structural fidelity via H/C NMR. For example, discrepancies in antimicrobial activity may stem from impurities in analogs lacking proper characterization .
- Mechanistic Context: Compare results with structurally related inhibitors (e.g., eEF-2K inhibitors in pyrido[2,3-d]pyrimidine-diones) to identify conserved pharmacophores .
Basic: Which analytical techniques are essential for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H NMR detects alkyl/aryl protons (e.g., thiophene ethyl groups at δ 2.8–3.2 ppm; piperidine protons at δ 1.2–1.5 ppm). C NMR confirms carbonyl groups (C=O at ~165–175 ppm) .
- Mass Spectrometry (LCMS): High-resolution LCMS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Chromatography: Reverse-phase HPLC (C18 column, 25-min cycle) ensures purity and resolves diastereomers .
Advanced: What strategies can improve the pharmacokinetic profile of this compound, particularly regarding its thiophene and piperidine moieties?
Answer:
- Lipophilicity Modulation: Replace the 2-ethylpiperidine group with smaller alkyl chains (e.g., cyclopropyl) to reduce logP, as seen in analogs with improved solubility .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorine) on the thiophene ring to slow oxidative metabolism. This approach is validated in pyrimidine derivatives with extended half-lives .
- Permeability: Use prodrug strategies (e.g., esterification of the dione carbonyl) to enhance intestinal absorption, as demonstrated in related thieno-pyrimidines .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antimicrobial efficacy?
Answer:
- Substituent Variation: Systematically modify the 2-ethylpiperidine and thiophene-ethyl groups. For example:
- Biological Testing: Use a panel of clinically relevant pathogens (e.g., methicillin-resistant S. aureus) and compare IC₅₀ values against reference drugs (e.g., Metronidazole) .
- Computational Modeling: Perform docking studies with bacterial targets (e.g., DNA gyrase) to prioritize synthetically feasible analogs .
Advanced: What mechanistic insights can be inferred from structural analogs of this compound?
Answer:
- Kinase Inhibition: Pyrido[2,3-d]pyrimidine-dione analogs inhibit eEF-2K by binding to the ATP pocket, suggesting this compound may share a similar mechanism. Validate via kinase inhibition assays (e.g., ADP-Glo™) .
- Antimicrobial Action: Thieno-pyrimidines with thiazole substituents (e.g., compound 2) disrupt bacterial membrane integrity, as shown in time-kill assays. Conduct analogous studies with fluorescent probes (e.g., SYTOX Green) .
Basic: What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
- Pitfall 1: Low yields during alkylation due to steric hindrance from the 2-ethylpiperidine group. Solution: Use slow addition of alkylating agents and elevated temperatures (60–80°C) .
- Pitfall 2: Isomer formation during thiophene-ethylation. Solution: Optimize reaction time (≤4 hours) and monitor via TLC to prevent over-alkylation .
Advanced: How can researchers validate target engagement for this compound in cellular models?
Answer:
- Biochemical Assays: Measure downstream effects of putative targets (e.g., eEF-2K inhibition via phosphorylation status of eukaryotic elongation factor 2) .
- CRISPR Knockout: Generate target-knockout cell lines (e.g., eEF-2K) and compare compound efficacy to wild-type controls .
- Pull-Down Assays: Use biotinylated analogs to isolate target proteins from lysates, followed by LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
